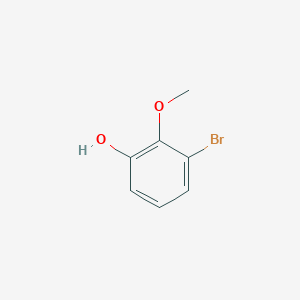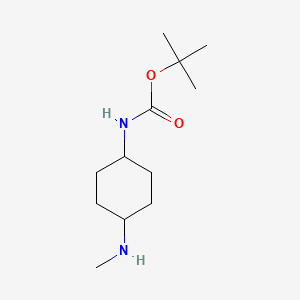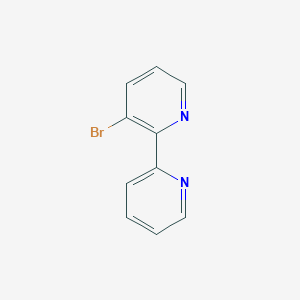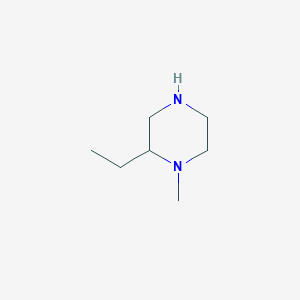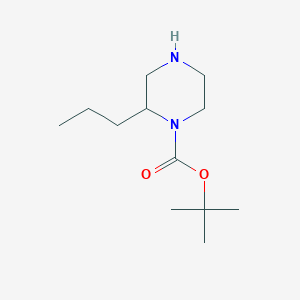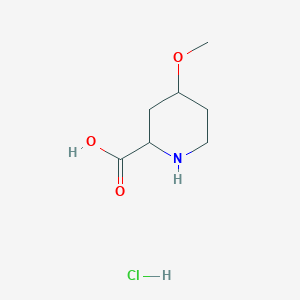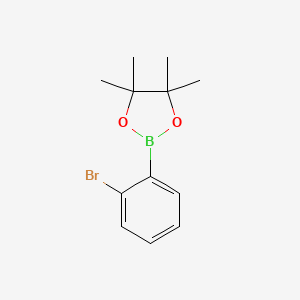
3-Bromo-2-metoxi-6-metilpiridina
Descripción general
Descripción
3-Bromo-2-methoxy-6-methylpyridine is a useful research compound. Its molecular formula is C7H8BrNO and its molecular weight is 202.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-2-methoxy-6-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-methoxy-6-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Inhibidores de la Kinasa MAP p38α
3-Bromo-2-metoxi-6-metilpiridina: se utiliza en la síntesis de inhibidores de la kinasa de proteínas activadas por mitógeno p38α. Estos inhibidores son cruciales en el tratamiento de enfermedades impulsadas por citoquinas, como la artritis reumatoide y la psoriasis. El compuesto sirve como material de partida para crear inhibidores optimizados con mejores rendimientos y evitar el uso de paladio como catalizador .
Desarrollo de Agentes Antiinflamatorios
El papel del compuesto en la síntesis de inhibidores de la kinasa MAP p38α también se extiende al desarrollo de agentes antiinflamatorios. Dado que la enzima participa en la liberación de citoquinas proinflamatorias, los inhibidores derivados de This compound podrían utilizarse potencialmente para controlar las afecciones inflamatorias .
Investigación de Enfermedades Neurodegenerativas
Los inhibidores sintetizados a partir de This compound tienen implicaciones en la investigación de enfermedades neurodegenerativas. La kinasa MAP p38α juega un papel en enfermedades neurodegenerativas como el Parkinson y el Alzheimer, lo que hace que estos inhibidores sean valiosos para estudiar y potencialmente tratar tales afecciones .
Bloque de Construcción de la Síntesis Orgánica
Como derivado de la bromopiridina, This compound actúa como un bloque de construcción en la síntesis orgánica. Se utiliza para crear varias moléculas complejas, que pueden tener aplicaciones en diferentes campos de la investigación química .
Intermedio Farmacéutico
Este compuesto también es un intermedio en la fabricación farmacéutica. Sus derivados pueden formar parte del proceso de síntesis de varios fármacos, lo que destaca su importancia en la química medicinal .
Investigación y Educación Química
Debido a su estructura y reactividad únicas, This compound se utiliza en la investigación química y en entornos educativos. Proporciona un ejemplo práctico para enseñar y estudiar reacciones de sustitución nucleófila .
Aplicaciones en Ciencia de Materiales
Las propiedades del compuesto pueden explorarse en ciencia de materiales para crear nuevos materiales con características electrónicas o fotónicas específicas. Su estructura molecular podría influir en el diseño de nuevos materiales .
Química Analítica
En química analítica, This compound puede utilizarse como estándar o reactivo en varios métodos analíticos. Ayuda en la identificación y cuantificación de sustancias dentro de una muestra .
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that bromopyridines are often used in the preparation of various pharmaceuticals and bioactive compounds , suggesting that the compound could interact with a variety of biological targets.
Mode of Action
Bromopyridines are generally known to participate in various chemical reactions, such as suzuki-miyaura cross-coupling , which could potentially modify the function of their biological targets.
Result of Action
It’s known that bromopyridines can be used in the synthesis of various bioactive compounds , suggesting that the compound could have diverse effects depending on the specific context of its use.
Action Environment
The action, efficacy, and stability of 3-Bromo-2-methoxy-6-methylpyridine can be influenced by various environmental factors. For instance, its reactivity can be affected by temperature, pH, and the presence of other chemicals . Moreover, safety data suggests that it forms explosive mixtures with air on intense heating , indicating that its stability and reactivity can be significantly influenced by environmental conditions.
Análisis Bioquímico
Biochemical Properties
3-Bromo-2-methoxy-6-methylpyridine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function .
Cellular Effects
The effects of 3-Bromo-2-methoxy-6-methylpyridine on various types of cells and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in the production of certain proteins. Additionally, it can affect cell signaling pathways, potentially leading to altered cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 3-Bromo-2-methoxy-6-methylpyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular processes. For instance, it may inhibit an enzyme involved in a metabolic pathway, reducing the production of a particular metabolite .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-2-methoxy-6-methylpyridine can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other compounds, potentially altering its effects on cellular function. Long-term studies have shown that prolonged exposure to 3-Bromo-2-methoxy-6-methylpyridine can lead to changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 3-Bromo-2-methoxy-6-methylpyridine vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of 3-Bromo-2-methoxy-6-methylpyridine can lead to toxic or adverse effects, such as cellular damage or altered metabolic function .
Metabolic Pathways
3-Bromo-2-methoxy-6-methylpyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit an enzyme involved in the breakdown of a specific metabolite, leading to its accumulation within the cell. These interactions can have significant effects on overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-Bromo-2-methoxy-6-methylpyridine is transported and distributed through various mechanisms. It may interact with transporters or binding proteins, influencing its localization and accumulation. For instance, it may bind to a specific transporter protein, facilitating its movement across cellular membranes. These interactions can affect the compound’s distribution within different cellular compartments .
Subcellular Localization
The subcellular localization of 3-Bromo-2-methoxy-6-methylpyridine is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and metabolism. These localization mechanisms are essential for understanding the compound’s effects on cellular processes .
Propiedades
IUPAC Name |
3-bromo-2-methoxy-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-4-6(8)7(9-5)10-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFXMDCBPCLNCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620665 | |
| Record name | 3-Bromo-2-methoxy-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717843-47-5 | |
| Record name | 3-Bromo-2-methoxy-6-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=717843-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-methoxy-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-methoxy-6-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
